1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is a synthetic organic compound with the molecular formula C14H22N2O4 It features a piperazine core substituted with two tetrahydrofuran-2-yl carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine typically involves the reaction of piperazine with tetrahydrofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Piperazine+2Tetrahydrofuran-2-carbonyl chloride→1,4−Bis((tetrahydrofuran-2-yl)carbonyl)piperazine+2HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps like recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of tetrahydrofuran-2-one derivatives.
Reduction: Formation of 1,4-bis((tetrahydrofuran-2-yl)methanol)piperazine.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its piperazine core and tetrahydrofuran-2-yl carbonyl groups. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)ethylenediamine
- 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)hexamethylenediamine
Uniqueness
1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity and interaction profiles, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
[4-(oxolane-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h11-12H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNVQJDNOKBJSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
547730-06-3 |
Source
|
Record name | 1,4-Bis((tetrahydrofuran-2-yl)carbonyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547730063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-BIS((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67BKD786 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.